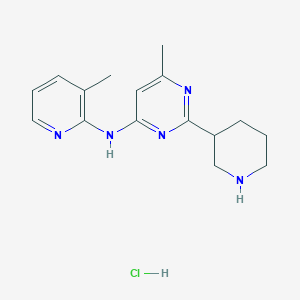

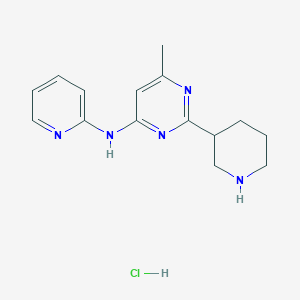

(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyridin-2-yl-aminehydrochloride

説明

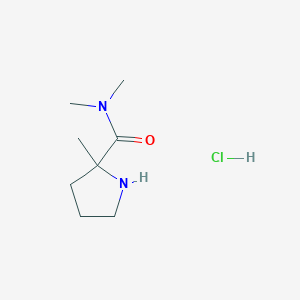

(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyridin-2-yl-aminehydrochloride, also known as 6-MPH, is an organic compound that has been studied for its potential in a variety of scientific research applications. 6-MPH is a synthetic piperidine derivative that is composed of two aromatic rings and a nitrogen-containing heterocycle. It is a white crystalline solid with a melting point of 126-128°C and a molecular weight of 295.84 g/mol. 6-MPH is soluble in ethanol, methanol, and aqueous solutions, and has a pKa of 8.17.

科学的研究の応用

Drug Design and Development

Piperidine derivatives, such as the compound , are crucial in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, including alkaloids. The compound’s structure suggests it could be involved in the synthesis of biologically active molecules, particularly in the design of drugs targeting neurological disorders due to the presence of the piperidine moiety .

Pharmacological Research

The piperidine ring is a common feature in many pharmacologically active compounds. This compound could be explored for its potential activity in the central nervous system (CNS), given the significance of piperidine derivatives in CNS-active drugs .

Chemical Synthesis

This compound could serve as a key intermediate in the synthesis of complex piperidine derivatives. It might be used in intra- and intermolecular reactions to form various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological Activity Studies

The structural features of this compound suggest it could be used in the study of biological activity, particularly in the discovery and evaluation of potential drugs containing a piperidine moiety. Its role in hydrogen bonding and molecular interactions could be pivotal in understanding drug-receptor interactions .

ADMET Analysis

In drug development, the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics are crucial. This compound could be analyzed using computational tools like SwissADME to predict its pharmacokinetic properties and potential as a drug candidate .

Catalysis

The compound could be investigated for its role as a catalyst in chemical reactions, particularly in the synthesis of novel piperidine-based compounds. Its potential to facilitate or enhance chemical transformations could be a significant area of research .

Structural Biology

Given its potential to form hydrogen bonds and participate in various intermolecular interactions, this compound could be used in structural biology studies to understand the conformational dynamics of biomolecules .

Medicinal Chemistry

The compound’s potential to inhibit tyrosine kinases could be explored in medicinal chemistry. It could serve as a lead compound for the development of new therapeutic agents for diseases like leukemia, where tyrosine kinase activity is a key factor .

作用機序

Target of Action

Similar compounds have been found to inhibit the activity oftyrosine kinases , which play a crucial role in the intracellular signaling pathways regulating growth and survival .

Mode of Action

It’s worth noting that similar compounds, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the kinase, thereby disrupting the signaling pathways it is involved in .

Biochemical Pathways

Compounds with similar structures have been found to affect thephosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation and survival, and its deregulation is frequently observed in cancer .

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . The optimization of lipophilic substitution within a series of similar compounds has been shown to provide ATP-competitive, nano-molar inhibitors with improved selectivity and oral bioavailability .

Result of Action

Similar compounds have been found to modulate biomarkers of signaling through their target kinases in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of extracellular growth factors, which can activate the pi3k pathway .

特性

IUPAC Name |

6-methyl-2-piperidin-3-yl-N-pyridin-2-ylpyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5.ClH/c1-11-9-14(19-13-6-2-3-8-17-13)20-15(18-11)12-5-4-7-16-10-12;/h2-3,6,8-9,12,16H,4-5,7,10H2,1H3,(H,17,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTIVJXWKCFLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCCNC2)NC3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride](/img/structure/B1402513.png)

![1-Methyl-[2,4']bipiperidinyl dihydrochloride](/img/structure/B1402515.png)

![1'-(2-Fluoro-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-5-carboxylic acid hydrochloride](/img/structure/B1402516.png)

![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic aciddimethylamide dihydrochloride](/img/structure/B1402518.png)

![1-Pyridin-2-ylmethyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1402519.png)